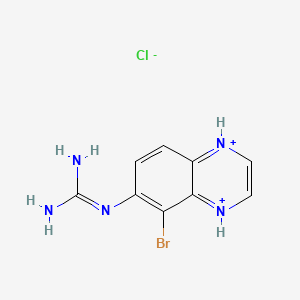

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is a chemical compound with the molecular formula C9H9BrClN5 and a molecular weight of 302.55826 . It is known for its applications in various scientific research fields, particularly in chemistry and medicine. The compound is characterized by its pale orange to beige solid form and is hygroscopic in nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves multiple steps, starting with the preparation of the quinoxaline ring followed by bromination and subsequent reaction with guanidine hydrochloride. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is stored under specific conditions to maintain its stability and prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of different quinoxaline analogs.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmacology

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride acts as an α2 receptor agonist , which means it binds to α2 adrenergic receptors in the body, mimicking the effects of natural neurotransmitters. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, inhibiting the release of neurotransmitters and influencing various physiological processes. Its primary medicinal application is as an impurity in Brimonidine Tartrate, a drug used to treat glaucoma .

2. Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it through various chemical reactions, including oxidation and substitution, leading to the formation of new derivatives with potential biological activities.

3. Antiviral Research

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, in developing antiviral agents. Research indicates that certain quinoxaline derivatives exhibit promising activity against viruses such as Hepatitis B and enteroviruses . Specifically, modifications to the quinoxaline core have shown effectiveness against coxsackievirus B5, with compounds demonstrating low cytotoxicity and high antiviral potency .

Case Study 1: Antiviral Activity

A systematic review identified several quinoxaline derivatives with significant antiviral properties. For instance, compounds derived from this compound were tested against various viral strains, revealing effective inhibition mechanisms that target viral entry and uncoating processes . The study emphasizes the need for further exploration into these derivatives for therapeutic development.

Case Study 2: Pharmacological Mechanisms

Research has documented that this compound interacts with both α2-adrenoceptors and non-adrenoceptor sites. This dual mechanism suggests potential applications beyond traditional receptor-targeted therapies, paving the way for novel treatment strategies in cardiovascular and neurological disorders .

Mecanismo De Acción

The mechanism of action of N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride involves its interaction with specific molecular targets. As an impurity of Brimonidine Tartrate, it acts on α2 adrenergic receptors, leading to the modulation of intraocular pressure in the treatment of glaucoma. The compound’s effects are mediated through the activation of these receptors and subsequent signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Brimonidine Tartrate: An α2 receptor agonist used to treat glaucoma.

1-(5-Bromoquinoxalin-6-yl)guanidine: A related compound with similar structural features.

Uniqueness

N-(5-Bromo-6-quinoxalinyl)quanidine Hydrochloride is unique due to its specific bromination pattern and its role as an impurity in Brimonidine Tartrate. This uniqueness makes it valuable in the study of adrenergic receptors and the development of new therapeutic agents .

Actividad Biológica

N-(5-Bromo-6-quinoxalinyl)quanidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from quinoxaline, a bicyclic compound known for its diverse biological activities. The presence of the bromine atom at the 5-position and the guanidine moiety enhances its chemical reactivity and biological profile. This compound is often studied for its interactions with biological targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoxaline compounds found that those with guanidine substitutions, such as this compound, showed enhanced antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 4 | 8 | Inhibition of FtsZ polymerization |

The compound's mechanism involves the inhibition of FtsZ protein polymerization, crucial for bacterial cell division, indicating a bactericidal mode of action.

2. Antiviral Activity

Quinoxaline derivatives have also shown promise as antiviral agents. A systematic review highlighted their effectiveness against various viruses, including Hepatitis B and cytomegalovirus (HCMV). For instance, compounds with similar structures demonstrated EC50 values as low as 0.05 µM against HCMV .

| Compound | Virus | EC50 (µM) |

|---|---|---|

| This compound | HCMV | <0.05 |

The antiviral activity is believed to stem from their ability to interfere with viral replication processes.

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a comparative study involving various quinoxaline derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 4 µg/mL, with a notable bactericidal effect observed at 8 µg/mL .

Case Study 2: Antiviral Potential

A recent investigation into the antiviral properties of quinoxaline derivatives revealed that this compound effectively inhibited HCMV replication in vitro. The study reported an EC50 value under 0.05 µM, suggesting high potency compared to standard antiviral agents like ganciclovir .

Propiedades

Número CAS |

1797986-78-7 |

|---|---|

Fórmula molecular |

C9H9BrClN5 |

Peso molecular |

302.56 g/mol |

Nombre IUPAC |

2-(5-bromoquinoxalin-6-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C9H8BrN5.ClH/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6;/h1-4H,(H4,11,12,15);1H |

Clave InChI |

FDBGGLJRHMQFKT-UHFFFAOYSA-N |

SMILES |

C1=CC2=[NH+]C=C[NH+]=C2C(=C1N=C(N)N)Br.[Cl-] |

SMILES canónico |

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br.Cl |

Sinónimos |

(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.